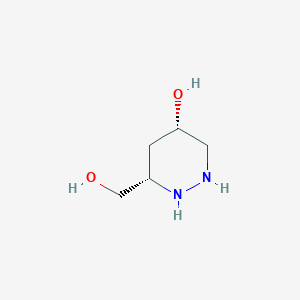
(4S,6S)-6-(Hydroxymethyl)hexahydropyridazin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,6S)-6-(Hydroxymethyl)hexahydropyridazin-4-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a hexahydropyridazine ring with a hydroxymethyl group attached, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S)-6-(Hydroxymethyl)hexahydropyridazin-4-ol typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as hexahydropyridazine derivatives.
Hydroxymethylation: Introduction of the hydroxymethyl group can be achieved through hydroxymethylation reactions using formaldehyde and a suitable catalyst.
Chiral Resolution: The chiral centers can be introduced or resolved using chiral catalysts or resolution agents.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4S,6S)-6-(Hydroxymethyl)hexahydropyridazin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the hydroxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms or as a ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of (4S,6S)-6-(Hydroxymethyl)hexahydropyridazin-4-ol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes through binding to active sites.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Influence on biochemical pathways through its metabolic products.
Comparison with Similar Compounds
Similar Compounds
(4S,6S)-6-(Hydroxymethyl)hexahydropyridazine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
(4S,6S)-6-(Hydroxymethyl)piperidine: Similar structure but with a different ring system, leading to different chemical properties.
Uniqueness
(4S,6S)-6-(Hydroxymethyl)hexahydropyridazin-4-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C5H12N2O2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(4S,6S)-6-(hydroxymethyl)diazinan-4-ol |
InChI |
InChI=1S/C5H12N2O2/c8-3-4-1-5(9)2-6-7-4/h4-9H,1-3H2/t4-,5-/m0/s1 |
InChI Key |
YXSAOIXRYYUVAC-WHFBIAKZSA-N |
Isomeric SMILES |
C1[C@@H](CNN[C@@H]1CO)O |
Canonical SMILES |
C1C(CNNC1CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


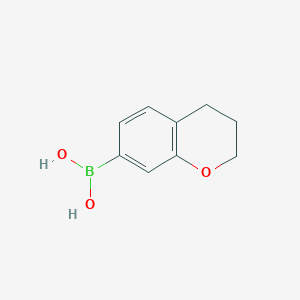
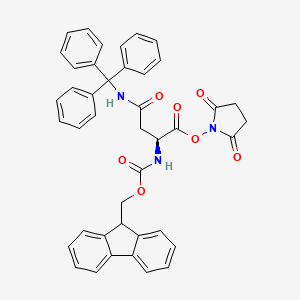
![5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13096096.png)
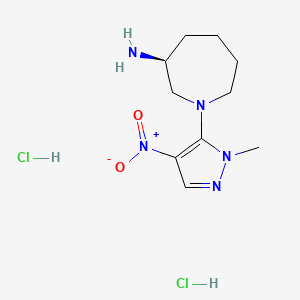
![4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate](/img/structure/B13096116.png)
![5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B13096128.png)

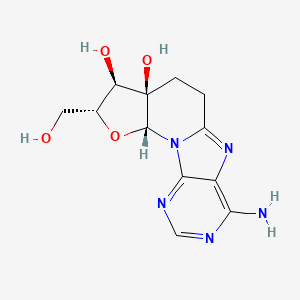
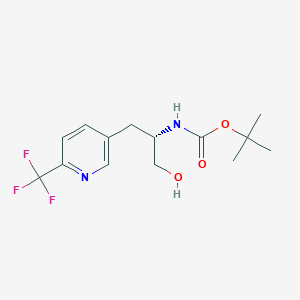
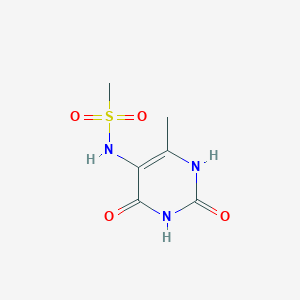
![7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde](/img/structure/B13096162.png)
![6-(1-Benzylpiperidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B13096167.png)


